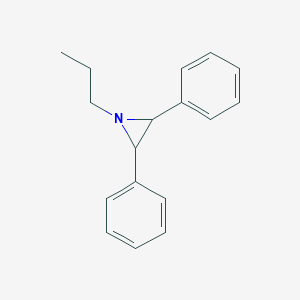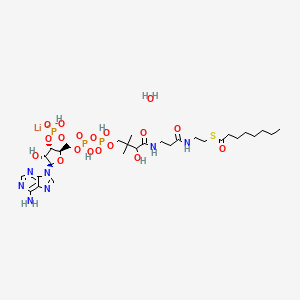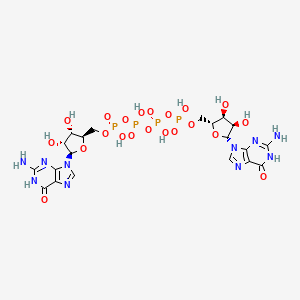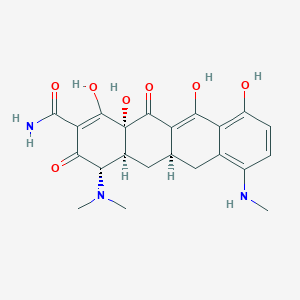![molecular formula C8H15NO6 B3182994 N-acetyl-D-[UL-13C6]glucosamine CAS No. 478518-83-1](/img/structure/B3182994.png)
N-acetyl-D-[UL-13C6]glucosamine
Descripción general
Descripción
N-acetyl-D-[UL-13C6]glucosamine is an isotopically labeled form of N-acetyl-D-glucosamine. It is a naturally occurring amino sugar that plays important roles in many biological processes . The isotopic label, in this case, the carbon-13, helps researchers trace the fate of N-acetyl-D-glucosamine in biological systems.
Synthesis Analysis
N-acetyl-D-glucosamine can be produced via microbial fermentation . An efficient affinity adsorption–enzymatic reaction integrated approach has been proposed to produce N-acetyl-D-glucosamine from crude chitin powders . Other studies have also reported the synthesis of N-acetyl-D-glucosamine derivatives .Molecular Structure Analysis
The molecular formula of N-acetyl-D-glucosamine is C8H15NO6 . It is a major component of bacterial cell walls and many organisms recycle GlcNAc from the cell wall or metabolize environmental GlcNAc .Chemical Reactions Analysis
N-acetyl-D-glucosamine is involved in various chemical reactions. For instance, it is a precursor of the glycosaminoglycans and proteoglycans that make up articular cartilage . It also plays a role in the hydrolysis of chitin .Physical And Chemical Properties Analysis
N-acetyl-D-glucosamine has a molecular weight of 221.2078 . It is a white solid and its melting point is 211 °C .Aplicaciones Científicas De Investigación
Biomedical Applications
N-acetyl glucosamine (GlcNAc) and its derivatives have been investigated for their potential as multifunctional therapeutic agents. These compounds are crucial components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Studies suggest that GlcNAc has pharmacological effects beneficial in alleviating osteoarthritis symptoms, with additional therapeutic applications in cardiovascular disease, neurological deficits, skin disorders, and cancer. These functions primarily arise from GlcNAc's anti-oxidant and anti-inflammatory activities, notably through modulation of inflammatory responses via the Nuclear Factor-κB (NF-κB) pathway (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Industrial Applications
GlcNAc is valuable in various industries like medical, agricultural, biofuel, and food. Efficient and environment-friendly production of GlcNAc is crucial. For instance, a study on β-N-acetylhexosaminidase (HEX) from Streptomyces alfalfae demonstrated its potential in converting chitin to GlcNAc for industrial uses. The enzyme showed broad substrate specificity and high specific activities, making it a viable candidate for chitin conversion processes (Lv et al., 2019).
Molecular Imaging in Cancer
GlcNAc can be used in molecular imaging of cancer through the chemical exchange saturation transfer (CEST) MRI technique. The sensitivity of GlcNAc CEST to different frequency regions of irradiation makes it a promising agent for detecting cancer. Studies involving mice with breast tumors showed significant CEST effects linked to phosphorylated products of GlcNAc, such as uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). This method offers a new approach for clinical molecular imaging to detect metabolically active tumors (Rivlin & Navon, 2020).
Enzymatic Production and Bioconversion
The enzymatic degradation of chitin-containing biomass to produce GlcNAc is an eco-friendly method with great potential. Novel combinations of bacterial and insect chitinolytic enzymes have been developed to efficiently produce GlcNAc from various sources, such as mycelia of Asperillus niger. This method provides a more sustainable and cost-effective approach compared to traditional chemical processes (Zhu, Wang, Liu, & Yang, 2016).
Mecanismo De Acción
N-acetyl-D-glucosamine has several physiological functions in the organism, which can strengthen the immune system function of the human body and cure all kinds of inflammation . It also holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-WCMCXALXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)



